molecular formula C14H13BrN2 B1521927 2-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 553679-54-2

2-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1521927
CAS RN: 553679-54-2
M. Wt: 289.17 g/mol
InChI Key: GNLAIRZHEAKECW-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation reactions and substitutions .


Molecular Structure Analysis

The molecular structure of similar compounds typically includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds show that they are typically solid at room temperature, with a density around 1.5 g/cm³ . They often have a high boiling point .

Scientific Research Applications

Chemical Reactions and Synthesis

Reactions of bromoethoxyisoquinolines, including those with bromo and ethoxy substituents on the pyridine nucleus, typically involve nucleophilic substitution of the bromo atom. This process is used in various chemical syntheses and can result in a range of compounds, including biisoquinolines under certain conditions (Sanders et al., 2010). The synthesis of novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines demonstrates the utility of related isoquinoline structures in creating antimicrobial compounds, highlighting the potential for structural variations to produce medically relevant substances (Zaki et al., 2019).

Radical Cyclization and Complex Molecule Construction

Isoquinoline derivatives, such as pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones, can be synthesized from related compounds using radical cyclization, a method important for constructing complex molecular structures. This process often involves the addition of aryl radical to specific rings in the molecule, demonstrating the compound's versatility in synthesizing a variety of structurally intricate molecules (Majumdar & Mukhopadhyay, 2003).

Catalytic Reactions and Synthesis Enhancement

Certain isoquinoline compounds, like tetrahydroisoquinoline, are involved in catalytic reactions such as redox-neutral annulations. These reactions involve dual C–H bond functionalization, highlighting the compound's utility in catalysis and synthesis enhancement, which is pivotal in creating complex molecules efficiently (Zhu & Seidel, 2017).

Antimicrobial Evaluation

The structural framework of isoquinoline allows for the creation of spiroisoquinoline derivatives, which can be evaluated for antimicrobial properties. This application is crucial in drug discovery, particularly in finding new compounds with potential uses in treating infections caused by various pathogenic strains of bacteria and fungi (Faty et al., 2015).

Safety and Hazards

Safety data sheets for similar compounds indicate that they can be toxic if swallowed and may cause skin and eye irritation . Proper safety measures should be taken when handling these compounds.

properties

IUPAC Name

2-(5-bromopyridin-2-yl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2/c15-13-5-6-14(16-9-13)17-8-7-11-3-1-2-4-12(11)10-17/h1-6,9H,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLAIRZHEAKECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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